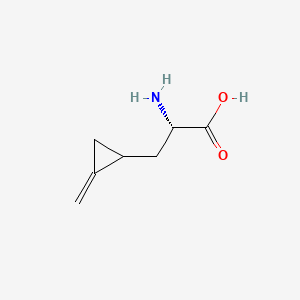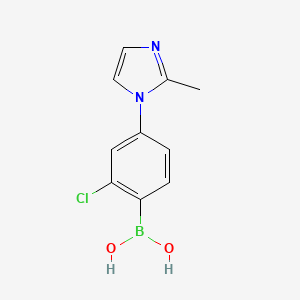
(2-Chloro-4-(2-methyl-1H-imidazol-1-yl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-4-(2-methyl-1H-imidazol-1-yl)phenyl)boronic acid is a boronic acid derivative that features a phenyl ring substituted with a chloro group and an imidazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-(2-methyl-1H-imidazol-1-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a cross-coupling method that forms carbon-carbon bonds between a boronic acid and an aryl halide. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2-Chloro-4-(2-methyl-1H-imidazol-1-yl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming the corresponding phenylboronic acid.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and a polar solvent like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenols, while substitution reactions can produce various substituted phenylboronic acids.
Aplicaciones Científicas De Investigación
(2-Chloro-4-(2-methyl-1H-imidazol-1-yl)phenyl)boronic acid has several scientific research applications:
Biology: This compound can be used in the development of enzyme inhibitors, as boronic acids are known to inhibit serine proteases and other enzymes.
Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable boron-carbon bonds.
Mecanismo De Acción
The mechanism of action of (2-Chloro-4-(2-methyl-1H-imidazol-1-yl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid and imidazole groups. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The imidazole ring can participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity to biological targets .
Comparación Con Compuestos Similares
Similar Compounds
(2-Methyl-1H-imidazol-1-yl)phenylboronic acid: Lacks the chloro substituent, which may affect its reactivity and binding properties.
(2-Chloro-4-(1H-imidazol-1-yl)phenyl)boronic acid: Similar structure but without the methyl group on the imidazole ring, potentially altering its steric and electronic properties.
Uniqueness
(2-Chloro-4-(2-methyl-1H-imidazol-1-yl)phenyl)boronic acid is unique due to the presence of both a chloro group and a methyl-substituted imidazole ring. These substituents can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H10BClN2O2 |
|---|---|
Peso molecular |
236.46 g/mol |
Nombre IUPAC |
[2-chloro-4-(2-methylimidazol-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H10BClN2O2/c1-7-13-4-5-14(7)8-2-3-9(11(15)16)10(12)6-8/h2-6,15-16H,1H3 |
Clave InChI |
QKQUXYYVNYWCQR-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=C(C=C1)N2C=CN=C2C)Cl)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


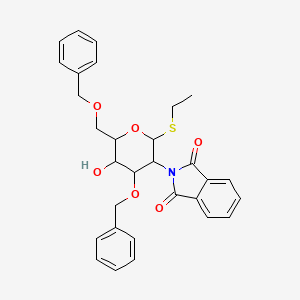
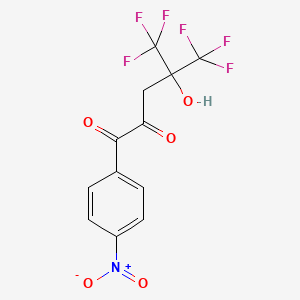
![2-(5'-(3,5-dimethylisoxazol-4-yl)-2'',4''-dioxo-2'H-dispiro[cyclopropane-1,3'-indene-1',5''-oxazolidin]-3''-yl)-N-(4-fluorobenzyl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide](/img/structure/B14075924.png)
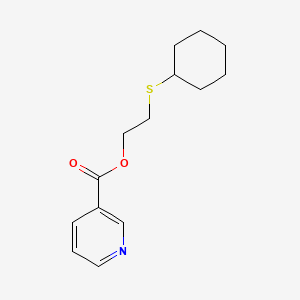
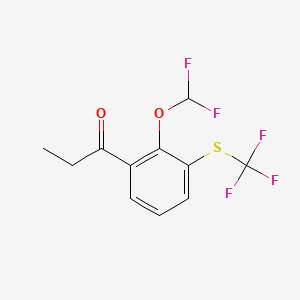

![(E)-2-(2-(tert-Butyl)-6-(2-(2,6,6-trimethyl-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)vinyl)-4H-pyran-4-ylidene)malononitrile](/img/structure/B14075964.png)
![Ethanone, 1-phenyl-2-[[(phenylsulfonyl)methyl]thio]-](/img/structure/B14075972.png)
![4-[(7aR)-4-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one](/img/structure/B14075981.png)
![2-[(Dimethylamino)methyl]-3,5,6-trimethylphenol](/img/structure/B14075984.png)


